Z-VAN-AMC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

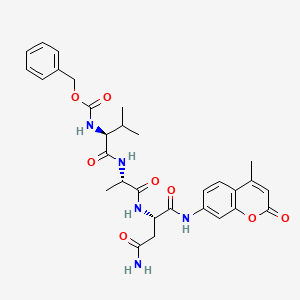

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35N5O8/c1-16(2)26(35-30(41)42-15-19-8-6-5-7-9-19)29(40)32-18(4)27(38)34-22(14-24(31)36)28(39)33-20-10-11-21-17(3)12-25(37)43-23(21)13-20/h5-13,16,18,22,26H,14-15H2,1-4H3,(H2,31,36)(H,32,40)(H,33,39)(H,34,38)(H,35,41)/t18-,22-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKXEYNTGIGRTO-DOPYIHRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction to Fluorogenic Peptide Substrates

An in-depth technical guide on the mechanism of action of Z-VAN-AMC in enzyme assays for researchers, scientists, and drug development professionals.

In the realm of enzymology and high-throughput screening, fluorogenic peptide substrates are indispensable tools for assaying protease activity. The compound this compound, representing a benzyloxycarbonyl-protected Valyl-Alanyl-Asparaginyl peptide conjugated to 7-amino-4-methylcoumarin (AMC), is a classic example of such a substrate. While the peptide sequence dictates the specificity for a particular protease, the core mechanism of action is conserved among AMC-based fluorogenic substrates.

The fundamental principle lies in the quenching of the AMC fluorophore's fluorescence when it is part of the larger peptide structure. Upon enzymatic cleavage of the amide bond between the C-terminal amino acid (Asparagine in this case) and the AMC moiety, the free AMC is released. This liberation from the quenching effect of the peptide results in a significant increase in fluorescence upon excitation at the appropriate wavelength (typically around 340-360 nm), with an emission maximum around 440-460 nm. The rate of increase in fluorescence is directly proportional to the rate of substrate cleavage and, therefore, to the activity of the enzyme under investigation.

This guide will provide a detailed overview of the mechanism of action, experimental protocols for its use, and methods for data analysis, particularly in the context of enzyme inhibition screening.

Mechanism of Action

The enzymatic reaction involving this compound can be broken down into two key stages:

-

Enzyme-Substrate Binding: The protease recognizes and binds to the Val-Ala-Asn peptide sequence of the this compound substrate, forming a transient enzyme-substrate complex (E-S). The specificity of this interaction is determined by the amino acid sequence of the substrate and the binding pocket of the enzyme.

-

Catalytic Cleavage and Fluorescence Emission: Following binding, the enzyme catalyzes the hydrolysis of the amide bond between the Asparagine residue and the AMC group. This releases the highly fluorescent 7-amino-4-methylcoumarin (AMC), which can be quantified using a fluorometer. The other product is the Z-Val-Ala-Asn peptide.

This process allows for real-time monitoring of enzyme activity, as the fluorescence signal increases linearly over time (during the initial phase of the reaction) and is proportional to the enzyme concentration.

Data Presentation: Characterizing Enzyme Kinetics and Inhibition

A primary application of substrates like this compound is the characterization of enzyme inhibitors. The following tables summarize typical quantitative data obtained from such experiments.

Table 1: Michaelis-Menten Kinetics of a Hypothetical Protease with this compound

| Parameter | Value | Description |

|---|---|---|

| Km | 15 µM | Michaelis constant; substrate concentration at which the reaction rate is half of Vmax. |

| Vmax | 120 RFU/sec | Maximum initial velocity of the reaction at saturating substrate concentrations. |

| kcat | 25 s-1 | Turnover number; the maximum number of substrate molecules converted to product per enzyme molecule per second. |

| kcat/Km | 1.67 x 106 M-1s-1 | Catalytic efficiency of the enzyme. |

Table 2: Inhibition Constants (Ki) for Different Inhibitor Types

| Inhibitor | Type of Inhibition | Ki (nM) | Description |

|---|---|---|---|

| Inhibitor A | Competitive | 50 | Binds to the active site, competing with the substrate. Increases apparent Km. |

| Inhibitor B | Non-competitive | 120 | Binds to an allosteric site, affecting catalysis but not substrate binding. Decreases apparent Vmax. |

| Inhibitor C | Uncompetitive | 75 | Binds only to the enzyme-substrate complex. Decreases both apparent Vmax and Km. |

Table 3: IC50 Values for a Panel of Test Compounds

| Compound | IC50 (µM) | Hill Slope | Description |

|---|---|---|---|

| Compound 1 | 2.5 | 1.1 | Concentration of inhibitor required to reduce enzyme activity by 50%. |

| Compound 2 | 15.8 | 0.9 | Lower potency inhibitor. |

| Compound 3 | 0.75 | 1.0 | High potency inhibitor. |

Experimental Protocols

Protocol 1: Determination of Enzyme Activity using this compound

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM CaCl2, 0.01% Tween-20.

-

Enzyme Stock Solution: Prepare a 100X stock solution of the protease in assay buffer.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

-

-

Assay Procedure:

-

Prepare a dilution series of the this compound substrate in assay buffer, ranging from 0.1 µM to 100 µM.

-

In a 96-well black microplate, add 50 µL of each substrate concentration to triplicate wells.

-

Add 40 µL of assay buffer to each well.

-

Initiate the reaction by adding 10 µL of the 1X enzyme solution to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every 60 seconds for 30 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v0) for each substrate concentration by determining the slope of the linear portion of the fluorescence versus time curve.

-

Plot v0 versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Protocol 2: Screening for Enzyme Inhibitors

-

Reagent Preparation:

-

Prepare assay buffer, enzyme stock, and substrate stock as described in Protocol 1.

-

Inhibitor Stock Solutions: Prepare 10 mM stock solutions of test compounds in DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add 2 µL of each test compound from a dilution series (e.g., in DMSO).

-

Add 88 µL of the 1.14X enzyme solution in assay buffer to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of 10X this compound substrate solution (final concentration equal to the Km).

-

Measure the fluorescence kinetics as described in Protocol 1.

-

-

Data Analysis:

-

Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.

-

Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Visualizations

Signaling and Reaction Pathways

Caption: Mechanism of this compound cleavage by a protease.

Experimental Workflow

Caption: Workflow for protease inhibitor screening.

Logical Relationships in Inhibition Assays

Caption: Logic of fluorescence-based inhibition assays.

A Technical Guide to Measuring Legumain Activity Using Z-VAN-AMC Fluorescence

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core principles, experimental protocols, and data analysis related to the use of the fluorogenic substrate Z-VAN-AMC for the sensitive detection of legumain activity. Legumain, also known as asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease with highly specific activity for cleaving peptide bonds C-terminal to asparagine residues.[1][2][3] Its upregulation in various pathologies, particularly in the tumor microenvironment, has made it a significant target for diagnostics and therapeutic development.[1][4][5]

Core Principle of the this compound Assay

The measurement of legumain activity using this compound, or the more commonly cited variant Z-AAN-AMC (N-carbobenzyloxy-Ala-Ala-Asn-7-amido-4-methylcoumarin), is based on the principle of fluorescence resonance energy transfer (FRET) quenching and dequenching.[6][7][8]

The substrate consists of a short peptide sequence (e.g., Val-Ala-Asn or Ala-Ala-Asn) recognized by legumain, which is C-terminally coupled to a fluorescent reporter, 7-amino-4-methylcoumarin (AMC).[6][7] In its conjugated, substrate form, the fluorescence of the AMC molecule is quenched.[6]

Legumain catalyzes the hydrolysis of the amide bond between the P1 asparagine (Asn) residue and the AMC molecule.[1][3] This enzymatic cleavage releases the free AMC fluorophore. The liberated AMC is highly fluorescent, and its increase in fluorescence intensity over time is directly proportional to the enzymatic activity of legumain in the sample.[6] The fluorescence of free AMC is typically measured at an excitation wavelength of approximately 345-380 nm and an emission wavelength of 440-460 nm.[3][6][9][10]

Quantitative Data from Legumain Activity Assays

The this compound assay is frequently used to determine key enzymatic parameters, such as the Michaelis constant (Km), and to evaluate the potency of inhibitors (IC50 or kobs/I). The following table summarizes representative quantitative data obtained using this method.

| Parameter | Value | Substrate | Enzyme Source | Assay Conditions | Reference |

| Km | 25.7 µM | Z-Ala-Ala-Asn-AMC | Recombinant Human Legumain | pH 5.8, 30°C | [11] |

| Specific Activity | >250 pmol/min/µg | Z-Ala-Ala-Asn-AMC | Recombinant Human Legumain | pH 5.0, 37°C | [7][8] |

| k(obs)/I | 139,000 M⁻¹s⁻¹ | Z-Ala-Ala-Asn-AMC | Mammalian Legumain | Not Specified |

Detailed Experimental Protocol

This section provides a representative, step-by-step protocol for measuring legumain activity in a 96-well plate format. This protocol is synthesized from common methodologies.[3][7][12]

3.1. Materials and Reagents

-

Activation Buffer: 50 mM Sodium Acetate, 100 mM NaCl, pH 4.0.[7]

-

Assay Buffer: 50 mM MES, 250 mM NaCl, pH 5.5 (or ranging from 5.0-5.8).[3][7]

-

Enzyme: Recombinant human legumain or biological sample (e.g., cell lysate, tissue homogenate).

-

Substrate: Z-Ala-Ala-Asn-AMC (Bachem, I-1865 or equivalent), 10 mM stock in DMSO.[7]

-

Standard: 7-Amino-4-methylcoumarin (AMC) for standard curve (Sigma, A-9891 or equivalent).[7]

-

Equipment: Black, flat-bottom 96-well microplate and a fluorescence plate reader.

3.2. Experimental Workflow

3.3. Step-by-Step Procedure

-

Prolegumain Activation (if using recombinant pro-form):

-

Assay Preparation:

-

Prepare a working solution of activated legumain by diluting it to the desired concentration (e.g., 1 ng/µL) in Assay Buffer (pH 5.5).[7]

-

Prepare a working substrate solution by diluting the 10 mM this compound stock to 200 µM in Assay Buffer. The final concentration in the well will be 100 µM.[7]

-

Prepare an AMC standard curve if absolute quantification is required.

-

-

Reaction Setup (in a black 96-well plate):

-

Add 50 µL of the diluted enzyme solution to each well.

-

Include control wells:

-

Substrate Blank: 50 µL of Assay Buffer only (no enzyme).

-

Inhibitor Control (if applicable): 50 µL of enzyme pre-incubated with a legumain inhibitor.

-

-

Initiate the reaction by adding 50 µL of the 200 µM substrate solution to all wells, bringing the total volume to 100 µL.

-

-

Fluorescence Measurement:

-

Data Analysis:

-

Determine the rate of reaction (Vmax) in RFU/min from the linear portion of the kinetic curve.

-

Subtract the rate of the substrate blank from the sample rates.

-

Convert the adjusted Vmax (RFU/min) to pmol/min using the AMC standard curve.

-

Calculate the specific activity using the formula: Specific Activity (pmol/min/µg) = (Adjusted Vmax × Conversion Factor) / amount of enzyme (µg)[7]

-

Legumain in Cellular Signaling Pathways

Legumain's proteolytic activity is a key component of several signaling pathways critical to cancer progression, including invasion and metastasis.[2][4] One of the most well-characterized roles is its ability to activate other proteases, such as matrix metalloproteinase-2 (MMP-2).[4][8]

Inactive pro-MMP-2 is secreted into the extracellular space. Legumain can cleave the pro-domain of pro-MMP-2, converting it into its active form. Active MMP-2 then degrades components of the extracellular matrix (ECM), such as collagen, which is a critical step in enabling cancer cells to invade surrounding tissues and metastasize.[4]

References

- 1. Targeting legumain as a novel therapeutic strategy in cancers | EurekAlert! [eurekalert.org]

- 2. researchgate.net [researchgate.net]

- 3. Legumain Activity Is Controlled by Extended Active Site Residues and Substrate Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of LGMN in tumor development and its progression and connection with the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. resources.rndsystems.com [resources.rndsystems.com]

- 8. Recombinant Human Legumain/Asparaginyl Endopeptidase, CF (2199-CY): Novus Biologicals [novusbio.com]

- 9. FluoroFinder [app.fluorofinder.com]

- 10. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 11. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Cysteine Protease Legumain Is Upregulated by Vitamin D and Is a Regulator of Vitamin D Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Z-Val-Ala-Asn-AMC chemical structure and properties

This guide provides a comprehensive technical overview of the fluorogenic caspase substrate, Z-Val-Ala-Asn-AMC, tailored for researchers, scientists, and professionals in drug development. It covers its core chemical properties, mechanism of action, and detailed experimental applications.

Chemical and Physical Properties

Z-Val-Ala-Asn-AMC is a synthetic peptide substrate used to measure the activity of caspase-3 and other related caspase enzymes. The N-terminus is protected by a benzyloxycarbonyl (Z) group, and the C-terminus is a fluorescent 7-amino-4-methylcoumarin (AMC) group.

Table 1: Quantitative Data for Z-Val-Ala-Asn-AMC

| Property | Value |

| Molecular Formula | C₂₉H₃₄N₆O₈ |

| Molecular Weight | 594.6 g/mol |

| Excitation Wavelength | 360 - 380 nm |

| Emission Wavelength | 440 - 460 nm |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

| Storage Conditions | -20°C, protected from light |

Mechanism of Action: Fluorogenic Detection of Caspase Activity

The functionality of Z-Val-Ala-Asn-AMC is based on the enzymatic cleavage of the peptide by active caspases. In its intact form, the AMC fluorophore is quenched and does not emit a significant signal. Upon cleavage at the C-terminal side of the asparagine (Asn) residue by an active caspase, the free AMC is released. This liberation results in a significant increase in fluorescence upon excitation, which can be quantified to determine enzyme activity.

Caption: Signaling pathway of Z-Val-Ala-Asn-AMC cleavage by active caspase-3.

Experimental Protocols: Caspase-3 Activity Assay

This section details a standard protocol for measuring caspase-3 activity in cell lysates using Z-Val-Ala-Asn-AMC.

1. Materials and Reagents:

-

Z-Val-Ala-Asn-AMC substrate

-

Cell lysis buffer (e.g., 10 mM HEPES, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT, 1 mM PMSF, pH 7.4)

-

Assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

-

96-well, black, clear-bottom microplate

-

Fluorometric plate reader

2. Experimental Workflow:

Caption: Experimental workflow for a caspase-3 activity assay.

3. Detailed Methodology:

-

Cell Culture and Treatment: Plate cells at a desired density and treat with experimental compounds to induce or inhibit apoptosis. Include appropriate positive and negative controls.

-

Cell Lysis: After treatment, harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in lysis buffer and incubate on ice for 15-20 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cytosolic extract).

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the Bradford or BCA assay.

-

Assay Setup: In a 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells. Adjust the volume of each well to be equal with assay buffer.

-

Reaction Initiation: Add the Z-Val-Ala-Asn-AMC substrate to each well to a final concentration of 50 µM.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.

-

Data Analysis: The caspase activity is proportional to the fluorescence intensity. Results can be expressed as relative fluorescence units (RFU) per microgram of protein.

The Discovery and Synthesis of Z-VAN-AMC: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the discovery, synthesis, and application of Z-Val-Ala-Asn-AMC, a fluorogenic substrate for the cysteine protease legumain, also known as asparaginyl endopeptidase (AEP). This document is intended for researchers, scientists, and drug development professionals interested in the study of legumain and its role in various physiological and pathological processes.

Introduction: The Significance of Z-VAN-AMC

Z-Val-Ala-Asn-AMC (Carbobenzoxy-Valyl-Alanyl-Asparagine-7-amino-4-methylcoumarin) is a synthetic peptide substrate used to measure the enzymatic activity of legumain. Legumain is a lysosomal cysteine protease with a highly specific endopeptidase activity for cleaving peptide bonds C-terminal to asparagine residues. Its discovery and characterization have been pivotal in understanding the roles of legumain in various biological contexts, including antigen presentation, cancer progression, and neurodegenerative diseases.

The development of fluorogenic substrates like this compound has been instrumental in enabling sensitive and continuous monitoring of legumain activity. The cleavage of the amide bond between the tripeptide and the fluorescent aminomethylcoumarin (AMC) group by legumain results in a significant increase in fluorescence, providing a direct measure of enzyme kinetics.

Discovery of this compound and its Relation to Legumain Function

The discovery of this compound is intrinsically linked to the elucidation of legumain's role in the immune system, specifically in the processing of foreign antigens for presentation by Class II MHC molecules. Early research identified an asparagine-specific endopeptidase in B-cells as a key enzyme in the processing of the tetanus toxin C fragment (TTCF).[1][2] This enzyme was later identified as a mammalian homolog of plant and parasite legumains.[1]

While the closely related substrate, Z-Ala-Ala-Asn-AMC (Z-AAN-AMC), was initially used as a standard for legumain activity, the development of substrates with varied peptide sequences, such as this compound, allowed for the investigation of substrate specificity and the role of legumain in processing different antigens. This compound has been described as a substrate for a cysteine endopeptidase required for antigen processing, highlighting its utility in immunology research.

Synthesis of this compound

General Synthesis Workflow

The synthesis involves the sequential coupling of amino acids to a solid support resin, followed by the coupling of the 7-amino-4-methylcoumarin (AMC) fluorophore and subsequent cleavage from the resin. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy is commonly employed.

Quantitative Data

The enzymatic activity of legumain is often characterized by its kinetic parameters, Michaelis constant (Km) and catalytic efficiency (kcat/Km), when using a specific substrate. While specific kinetic data for this compound is not widely published, data for the closely related and commonly used substrate, Z-AAN-AMC, provides a valuable reference for legumain activity.

| Substrate | Enzyme Source | Km (µM) | kcat/Km (s-1M-1) | Reference |

| Z-Ala-Ala-Asn-AMC | Recombinant Human Legumain | 25.7 | Not Reported | --INVALID-LINK--[3] |

| Z-AAN-ACC | Recombinant Human Legumain | Not Reported | 36,100 | --INVALID-LINK--[3] |

Note: ACC (7-amino-4-carbamoylmethyl-coumarin) is another fluorescent reporter group.

Experimental Protocols

Legumain Activity Assay

This protocol is adapted from methods using Z-AAN-AMC and can be applied to this compound.

Materials:

-

Recombinant human legumain (active)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Assay Buffer: 50 mM MES, 250 mM NaCl, pH 5.5 (or other appropriate pH)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents:

-

Dilute the active legumain to the desired working concentration in Assay Buffer.

-

Prepare serial dilutions of the this compound substrate in Assay Buffer to achieve a range of final concentrations (e.g., 0-200 µM).

-

-

Assay Setup:

-

To each well of the 96-well plate, add 50 µL of the diluted this compound solution.

-

Include wells with Assay Buffer only (no substrate) as a blank control.

-

Include wells with substrate but no enzyme as a negative control.

-

-

Initiate Reaction:

-

Add 50 µL of the diluted active legumain solution to each well to start the reaction.

-

-

Measurement:

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the increase in fluorescence intensity over time (kinetic mode) at an excitation wavelength of ~355-380 nm and an emission wavelength of ~460 nm.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.

-

Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Signaling Pathways Involving Legumain

Legumain's enzymatic activity plays a crucial role in several signaling pathways implicated in both normal physiology and disease.

Antigen Presentation Pathway

Legumain is involved in the endo-lysosomal pathway of antigen processing, where it cleaves foreign proteins into smaller peptides that can be loaded onto MHC class II molecules for presentation to CD4+ T-cells.[1][4]

p53 Inactivation in Cancer

In some cancers, legumain has been shown to cleave and inactivate the tumor suppressor protein p53, thereby promoting tumor progression.[5]

References

- 1. An asparaginyl endopeptidase processes a microbial antigen for class II MHC presentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. an-asparaginyl-endopeptidase-processes-a-microbial-antigen-for-class-ii-mhc-presentation - Ask this paper | Bohrium [bohrium.com]

- 3. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asparaginyl endopeptidase: case history of a class II MHC compartment protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Understanding AMC Release from Z-VAN-AMC: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorogenic substrate Z-Val-Ala-Asn-AMC (Z-VAN-AMC) is a valuable tool for the sensitive and specific measurement of legumain activity. Legumain, also known as asparaginyl endopeptidase (AEP), is a cysteine protease with a crucial role in various physiological and pathological processes, including antigen processing and cancer progression.[1][2][3] The enzymatic cleavage of the peptide bond C-terminal to the asparagine residue in this compound releases the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC), providing a direct measure of legumain's proteolytic activity. This guide provides an in-depth overview of the principles, experimental protocols, and relevant biological pathways associated with the use of this compound.

Core Principles of the Assay

The fundamental principle of the this compound assay is the enzymatic release of AMC, a fluorophore that exhibits a significant increase in fluorescence upon cleavage from the quenching Z-VAN peptide. The rate of AMC release is directly proportional to the enzymatic activity of legumain under specific assay conditions. The fluorescence is typically measured at an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm.

Quantitative Data

| Parameter | Value (for Z-AAN-AMC) | Enzyme Source | Reference |

| Km | ~80 µM | Human Legumain | [4] |

| Km | ~90 µM | S. mansoni Legumain | [4] |

| Km | 25.7 µM | Recombinant Human Legumain | [5] |

Experimental Protocols

The following protocols are adapted from established methods for measuring legumain activity using fluorogenic AMC-based substrates.[5][6]

Materials

-

Recombinant human legumain

-

This compound substrate

-

Dimethyl sulfoxide (DMSO) for substrate stock solution

-

Activation Buffer (e.g., 100 mM sodium acetate, 10 mM DTT, 1 mM EDTA, pH 4.5)[5]

-

Assay Buffer (e.g., 40 mM citric acid, 120 mM Na₂HPO₄, 1 mM EDTA, 10 mM DTT, pH 5.8)[5]

-

96-well black microtiter plates

-

Fluorescence plate reader

Procedure

-

Substrate Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the appropriate assay buffer to the desired working concentrations. To avoid solubility issues, it may be necessary to gently heat the solution to 37°C and sonicate.[7] Store stock solutions at -20°C or -80°C, protected from light.[7] Note that AMC-based substrates can be unstable in solution, and it is recommended to prepare fresh dilutions for each experiment.[8]

-

Enzyme Activation: Recombinant prolegumain requires activation. Incubate the proenzyme in Activation Buffer at 37°C. The activation time can vary, and it is recommended to monitor the process to determine when the enzyme is fully active.[5]

-

Enzymatic Reaction:

-

Add the desired amount of activated legumain to the wells of a 96-well black microtiter plate.

-

To initiate the reaction, add the this compound substrate solution to the wells.

-

The final reaction volume will depend on the plate reader and experimental design.

-

Include appropriate controls, such as a no-enzyme control to measure background fluorescence and a known amount of AMC as a standard for quantification.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the fluorescence kinetically over a set period, with excitation at ~380 nm and emission at ~460 nm.

-

-

Data Analysis:

-

Calculate the initial velocity (rate of fluorescence increase) for each reaction.

-

Subtract the background fluorescence from the no-enzyme control.

-

If an AMC standard curve is used, convert the fluorescence units to the concentration of AMC released per unit of time to determine the specific activity of the enzyme.

-

Visualizations

Enzymatic Cleavage of this compound

References

- 1. Mechanistic and structural studies on legumain explain its zymogenicity, distinct activation pathways, and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of legumain involves proteolytic and conformational events, resulting in a context- and substrate-dependent activity profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of LGMN in tumor development and its progression and connection with the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Cysteine Protease Legumain Is Upregulated by Vitamin D and Is a Regulator of Vitamin D Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. glpbio.com [glpbio.com]

- 8. selleckchem.com [selleckchem.com]

Z-Peptide-AMC Fluorogenic Substrates: A Technical Guide to Excitation, Emission, and Assay Principles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic properties and applications of Z-Peptide-AMC fluorogenic substrates. While the specific peptide sequence "VAN" in "Z-VAN-AMC" is not standard in widely documented protease substrates, this document will focus on the core principles of Z-Peptide-AMC assays, using the well-characterized 7-amino-4-methylcoumarin (AMC) fluorophore as the central element. The methodologies and data presented are broadly applicable to a wide range of AMC-based substrates used in enzyme activity assays, particularly in the context of drug discovery and development.

Introduction to Z-Peptide-AMC Fluorogenic Substrates

Z-Peptide-AMC substrates are a class of reagents designed to measure the activity of specific proteases. These substrates consist of a peptide sequence recognized by the target enzyme, which is flanked by a benzyloxycarbonyl (Z) group at the N-terminus and a 7-amino-4-methylcoumarin (AMC) group at the C-terminus. The Z-group can enhance substrate specificity and solubility.

The underlying principle of these assays is based on fluorescence resonance energy transfer (FRET) or a similar quenching mechanism. In the intact substrate, the fluorescence of the AMC group is quenched by the proximity of the peptide and the Z-group. Upon enzymatic cleavage of the amide bond between the peptide and the AMC molecule, the AMC is released, resulting in a significant increase in fluorescence intensity.[1] This direct proportionality between fluorescence and enzymatic activity allows for sensitive and continuous monitoring of enzyme kinetics.

Spectral Properties of AMC

The key to understanding the application of Z-Peptide-AMC substrates lies in the spectral characteristics of the liberated AMC fluorophore. The intact substrate exhibits minimal fluorescence, while free AMC is highly fluorescent.

| Parameter | Wavelength (nm) | Reference |

| Excitation Maximum | 341 - 380 | [2][3][4][5][6][7] |

| Emission Maximum | 441 - 460 | [2][3][4][5][6][7][8] |

Note: Optimal excitation and emission wavelengths can vary slightly depending on the specific instrument, buffer conditions, and pH.

Mechanism of Action and Signaling Pathway

The fundamental mechanism involves the enzymatic hydrolysis of a peptide bond, leading to the release of a fluorescent reporter. This is a common strategy in designing assays for proteolytic enzymes like caspases, which play a critical role in apoptosis (programmed cell death).

Figure 1. Enzymatic cleavage of a Z-Peptide-AMC substrate and subsequent fluorescence.

Experimental Protocol: Caspase-3 Activity Assay

This protocol provides a generalized procedure for measuring caspase-3 activity using a fluorogenic substrate such as Ac-DEVD-AMC, which is a well-established substrate for this enzyme.[4]

A. Materials:

-

Cell lysate or purified enzyme

-

Caspase Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

-

Fluorogenic Substrate (e.g., Ac-DEVD-AMC), 10 mM stock in DMSO

-

Microplate reader with fluorescence detection capabilities

-

96-well black microplates

B. Procedure:

-

Prepare Cell Lysates: Culture cells to the desired density and induce apoptosis if required. Harvest cells and lyse them using a suitable lysis buffer on ice. Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Protein Quantification: Determine the total protein concentration of the cell lysate using a standard method like the BCA assay.

-

Prepare Reaction Mixture: Dilute the cell lysate to the desired concentration (e.g., 50-200 µg of protein per well) in pre-chilled Caspase Assay Buffer.

-

Prepare Substrate Solution: Dilute the Ac-DEVD-AMC stock solution to a final concentration of 50 µM in the Caspase Assay Buffer.

-

Initiate Reaction: Add the diluted cell lysate to the wells of a 96-well black microplate. To initiate the enzymatic reaction, add the substrate solution to each well.

-

Incubation: Incubate the plate at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for 1-2 hours using a microplate reader. Set the excitation wavelength to ~360 nm and the emission wavelength to ~460 nm.

C. Data Analysis:

-

Standard Curve: To quantify the amount of released AMC, a standard curve should be generated using known concentrations of free AMC.

-

Calculate Activity: The rate of the reaction is determined by the change in fluorescence units per unit of time. This rate can be converted to the amount of cleaved substrate using the AMC standard curve.

Experimental Workflow

The following diagram illustrates the typical workflow for a protease activity assay using a Z-Peptide-AMC substrate.

Figure 2. General workflow for a protease assay using a Z-Peptide-AMC substrate.

Conclusion

Z-Peptide-AMC fluorogenic substrates are powerful tools for the sensitive and specific measurement of protease activity. While the spectral properties are dictated by the released AMC fluorophore, the peptide sequence determines the substrate's specificity for a particular enzyme. A thorough understanding of the experimental principles and protocols is crucial for obtaining reliable and reproducible data in research and drug development settings. The provided methodologies and data serve as a foundational guide for the application of this important class of enzyme substrates.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 3. Z-Val-Lys-Met-AMC (Proteasome Substrate 4, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 4. file.yizimg.com [file.yizimg.com]

- 5. media.cellsignal.com [media.cellsignal.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. biotium.com [biotium.com]

The Role of Asparaginyl Endopeptidase in the Cleavage of Z-VAN-AMC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asparaginyl endopeptidase (AEP), also known as legumain, is a lysosomal cysteine protease with a highly specific cleavage preference for the C-terminal side of asparagine residues. This specificity has led to the development of synthetic fluorogenic substrates, such as Z-Val-Ala-Asn-AMC (Z-VAN-AMC), which are instrumental in assaying AEP activity. The enzymatic cleavage of this compound by AEP releases the fluorescent 7-amino-4-methylcoumarin (AMC) group, providing a quantifiable measure of enzyme kinetics. Understanding the dynamics of this interaction is crucial for the study of AEP's physiological and pathological roles, particularly in neurodegenerative diseases like Alzheimer's and in cancer progression. This guide provides an in-depth overview of the AEP-mediated cleavage of this compound, including detailed experimental protocols, quantitative kinetic data for a closely related substrate, and visualization of relevant signaling pathways and experimental workflows.

Introduction to Asparaginyl Endopeptidase (AEP)

AEP is a member of the C13 family of cysteine proteases and is unique in its strict specificity for cleaving peptide bonds C-terminal to asparagine residues.[1][2] It is synthesized as an inactive zymogen, proAEP, which undergoes autocatalytic activation under acidic conditions, typically found in the lysosome, to become the mature, active enzyme.[3] Beyond its normal physiological functions in antigen presentation and protein degradation, AEP has been implicated in a number of pathological processes.[4][5] Notably, in Alzheimer's disease, AEP has been identified as a "delta-secretase" that cleaves both Amyloid Precursor Protein (APP) and tau, contributing to the formation of amyloid-beta plaques and neurofibrillary tangles.[6][7] Its upregulation in various cancers has also been linked to increased invasion and metastasis.[5]

The fluorogenic substrate Z-Val-Ala-Asn-AMC is a valuable tool for studying AEP activity.[1][2][4] The carboxybenzyl (Z) group protects the N-terminus, while the tripeptide sequence (Val-Ala-Asn) mimics the natural substrate recognition motif of AEP. Cleavage after the asparagine residue liberates the AMC fluorophore, resulting in a measurable increase in fluorescence.

Quantitative Data: AEP Kinetics with a Fluorogenic Substrate

| Substrate | Enzyme | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Z-Ala-Ala-Asn-AMC | Recombinant Human Legumain | 25.7 | Data not available | Data not available | [8] |

| Bz-Asn-pNA | Super-activated Legumain | 2400 ± 100 | 2 ± 0.5 | 7.3 ± 0.05 x 10² | [2] |

Note: The Km value for Z-Ala-Ala-Asn-AMC is provided from one study, though the complete kinetic profile (kcat) was not reported. The data for Bz-Asn-pNA, a chromogenic substrate, is included for comparative purposes but represents a much simpler substrate.

Experimental Protocol: AEP Cleavage of a Fluorogenic Substrate

This protocol is adapted from established methods for measuring AEP activity using the fluorogenic substrate Z-Ala-Ala-Asn-AMC and can be applied to this compound.[5]

3.1. Materials

-

Recombinant Human Legumain/Asparaginyl Endopeptidase (proenzyme form)

-

AEP Activation Buffer: 50 mM Sodium Acetate, 100 mM NaCl, pH 4.0

-

AEP Assay Buffer: 50 mM MES, 250 mM NaCl, pH 5.5

-

Fluorogenic Substrate: Z-Val-Ala-Asn-AMC (or Z-Ala-Ala-Asn-AMC), 10 mM stock in DMSO

-

96-well black microplate

-

Fluorescence plate reader with excitation at 380 nm and emission at 460 nm

3.2. Enzyme Activation

-

Dilute the proenzyme form of recombinant human AEP to a concentration of 100 µg/mL in AEP Activation Buffer.

-

Incubate the diluted enzyme solution for 2 hours at 37°C to allow for autocatalytic activation.

3.3. Enzymatic Assay

-

Prepare the activated AEP by diluting it to 1 ng/µL in AEP Assay Buffer.

-

Prepare the substrate solution by diluting the 10 mM stock of this compound to 200 µM in AEP Assay Buffer.

-

In a 96-well black microplate, add 50 µL of the 1 ng/µL activated AEP solution to each well.

-

To initiate the reaction, add 50 µL of the 200 µM substrate solution to each well containing the enzyme.

-

For a substrate blank, add 50 µL of AEP Assay Buffer and 50 µL of the 200 µM substrate solution to a separate well.

-

Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence intensity in kinetic mode for at least 5 minutes, with readings taken every 30-60 seconds. The excitation wavelength should be 380 nm and the emission wavelength 460 nm.

3.4. Data Analysis

-

Subtract the fluorescence readings of the substrate blank from the readings of the enzyme-containing wells.

-

Plot the change in fluorescence intensity over time. The initial linear portion of the curve represents the initial velocity (V₀) of the reaction.

-

To determine the specific activity, a standard curve of free AMC can be generated to convert the fluorescence units to pmol of AMC released per minute.

-

For determining Km and kcat, the assay should be repeated with varying concentrations of the this compound substrate. The resulting initial velocities are then plotted against the substrate concentrations and fitted to the Michaelis-Menten equation using non-linear regression analysis.

Visualizing Experimental and Signaling Pathways

4.1. Experimental Workflow for AEP Activity Assay

The following diagram illustrates the key steps in the experimental protocol for measuring the cleavage of a fluorogenic substrate by AEP.

Caption: Workflow for the AEP-mediated cleavage of a fluorogenic substrate.

4.2. AEP Signaling in Alzheimer's Disease Pathogenesis

This diagram illustrates the role of AEP (δ-secretase) in the pathological processing of APP and tau in Alzheimer's disease.

Caption: AEP's role in APP and Tau processing in Alzheimer's disease.

Conclusion

The cleavage of the fluorogenic substrate this compound by asparaginyl endopeptidase is a cornerstone for the kinetic analysis of this critical enzyme. The detailed protocols and representative kinetic data provided in this guide offer a robust framework for researchers investigating AEP's function and for professionals in drug development seeking to identify and characterize novel AEP inhibitors. The visualization of both the experimental workflow and the implicated signaling pathways further clarifies the practical and biological context of AEP activity. As research into the pathological roles of AEP continues to expand, the precise and reliable measurement of its enzymatic activity using substrates like this compound will remain an indispensable tool.

References

- 1. benchchem.com [benchchem.com]

- 2. Activation of legumain involves proteolytic and conformational events, resulting in a context- and substrate-dependent activity profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. The Cysteine Protease Legumain Is Upregulated by Vitamin D and Is a Regulator of Vitamin D Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. glpbio.com [glpbio.com]

- 7. scispace.com [scispace.com]

- 8. The Peptide Ligase Activity of Human Legumain Depends on Fold Stabilization and Balanced Substrate Affinities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fluorogenic Caspase-2 Substrate Ac-VDVAD-AMC

Important Note for the Reader: The query for "Z-VAN-AMC" did not yield a corresponding standard research tool. It is highly probable that this was a typographical error. This guide will focus on the well-documented and widely used Caspase-2 fluorogenic substrate, Ac-VDVAD-AMC (N-Acetyl-Val-Asp-Val-Ala-Asp-7-amino-4-methylcoumarin), which closely matches the likely intended query.

Introduction to Ac-VDVAD-AMC

Ac-VDVAD-AMC is a synthetic, fluorogenic peptide substrate designed for the sensitive and specific detection of Caspase-2 activity. Caspase-2 is a highly conserved initiator caspase involved in critical cellular processes, including the induction of apoptosis, cell cycle regulation, and tumor suppression.[1][2][3] The substrate consists of the pentapeptide sequence Val-Asp-Val-Ala-Asp (VDVAD), which is a preferred recognition and cleavage site for Caspase-2.[4] This peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).

In its intact form, the substrate is weakly fluorescent. However, upon proteolytic cleavage by active Caspase-2 between the aspartate (D) and AMC residues, the free AMC fluorophore is liberated. This release results in a significant increase in fluorescence intensity, which can be measured to quantify Caspase-2 enzymatic activity.[5]

Core Characteristics and Physicochemical Properties

The utility of Ac-VDVAD-AMC as a research tool is defined by its specific biochemical interaction with Caspase-2 and its distinct photophysical properties.

Mechanism of Action

The fundamental principle of the Ac-VDVAD-AMC assay is the enzymatic release of a fluorophore. Active Caspase-2 recognizes the VDVAD peptide sequence and catalyzes the hydrolysis of the amide bond linking the C-terminal aspartic acid to the AMC molecule. This cleavage event separates the quenching peptide from the AMC molecule, leading to a quantifiable fluorescent signal directly proportional to the enzyme's activity.

References

Methodological & Application

Application Notes and Protocols for Z-VAN-AMC Legumain Enzyme Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Legumain, also known as asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease that plays a crucial role in various physiological and pathological processes, including antigen presentation, protein degradation, and cancer progression.[1] It exhibits strict specificity for cleaving peptide bonds C-terminally to asparagine residues.[1] The fluorogenic substrate Z-Val-Ala-Asn-AMC (Z-VAN-AMC) is a valuable tool for the sensitive and specific measurement of legumain activity.[2][3] This document provides a detailed protocol for performing a legumain enzyme assay using this compound, including reagent preparation, experimental procedure, data analysis, and visualization of the workflow and enzymatic reaction.

Principle of the Assay

The assay is based on the enzymatic cleavage of the this compound substrate by legumain. This compound is a non-fluorescent peptide conjugated to 7-amino-4-methylcoumarin (AMC). Upon cleavage by legumain at the C-terminal side of the asparagine residue, the highly fluorescent AMC molecule is released. The rate of AMC release, measured by an increase in fluorescence intensity over time, is directly proportional to the legumain activity in the sample.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

| Reagent/Material | Supplier | Catalog No. | Storage |

| Recombinant Human Legumain | R&D Systems | 2199-CY | -70°C |

| Z-Val-Ala-Asn-AMC (this compound) | Bachem | I-1865 | -20°C |

| Sodium Acetate | Sigma-Aldrich | S2889 | Room Temp |

| Sodium Chloride (NaCl) | Sigma-Aldrich | S9888 | Room Temp |

| MES Hydrate | Sigma-Aldrich | M8250 | Room Temp |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temp |

| Dithiothreitol (DTT) | Sigma-Aldrich | D0632 | -20°C |

| Black 96-well microtiter plates | Corning | 3603 | Room Temp |

| Fluorescent Plate Reader | Molecular Devices | SpectraMax Gemini EM | N/A |

Experimental Protocols

Reagent Preparation

1. Activation Buffer (50 mM Sodium Acetate, 100 mM NaCl, pH 4.0)

-

Dissolve 0.41 g of sodium acetate in 80 mL of deionized water.

-

Add 0.58 g of NaCl.

-

Adjust the pH to 4.0 with HCl.

-

Bring the final volume to 100 mL with deionized water.

-

Store at 4°C.

2. Assay Buffer (50 mM MES, 250 mM NaCl, pH 5.8)

-

Dissolve 0.976 g of MES hydrate in 80 mL of deionized water.

-

Add 1.46 g of NaCl.

-

Adjust the pH to 5.8 with NaOH.

-

Bring the final volume to 100 mL with deionized water.

-

Store at 4°C. Add DTT to a final concentration of 1-10 mM just before use.[1][4]

3. Legumain Enzyme Stock Solution (100 µg/mL)

-

Reconstitute recombinant human legumain in Activation Buffer to a final concentration of 100 µg/mL.[5]

-

Incubate at 37°C for 2 hours to allow for auto-activation of the pro-enzyme.[5]

4. Legumain Working Solution (e.g., 2 ng/µL)

-

Dilute the activated legumain stock solution in Assay Buffer to the desired final concentration. A final concentration of 1 ng/µL in the reaction is a good starting point.[5]

5. This compound Substrate Stock Solution (10 mM)

-

Dissolve this compound in DMSO to a final concentration of 10 mM.

-

Store in aliquots at -20°C to avoid repeated freeze-thaw cycles.[2]

6. This compound Substrate Working Solution (e.g., 20 µM)

-

Dilute the this compound stock solution in Assay Buffer to the desired final concentration. A final concentration of 10 µM in the reaction is commonly used.[1]

Assay Procedure

The following workflow outlines the steps for the legumain enzyme assay.

Figure 1. Experimental workflow for the this compound legumain enzyme assay.

-

Plate Setup:

-

Add 50 µL of Assay Buffer to the "blank" wells.

-

Add 50 µL of the Legumain Working Solution to the "sample" and "enzyme control" wells.

-

-

Reaction Initiation:

-

To the "sample" and "blank" wells, add 50 µL of the this compound Substrate Working Solution to initiate the reaction. The final volume in all wells should be 100 µL.

-

To the "enzyme control" wells, add 50 µL of Assay Buffer without the substrate.

-

-

Fluorescence Measurement:

-

Immediately place the 96-well plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity kinetically for a set period (e.g., 15-30 minutes) with readings taken every 1-2 minutes.

-

Use an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.[5][6]

-

Data Presentation

The quantitative data from the experiment should be organized for clarity and easy comparison.

Table 1: Reagent Concentrations

| Component | Stock Concentration | Working Concentration | Final Concentration in Assay |

| Legumain | 100 µg/mL | 2 ng/µL | 1 ng/µL |

| This compound | 10 mM | 20 µM | 10 µM |

| DTT | 1 M | 1-10 mM | 0.5-5 mM |

Table 2: Assay Parameters

| Parameter | Value |

| Incubation Temperature | 37°C |

| Reaction Volume | 100 µL |

| Excitation Wavelength | 380 nm |

| Emission Wavelength | 460 nm |

| Kinetic Read Time | 15-30 minutes |

| Read Interval | 1-2 minutes |

Data Analysis

-

Blank Subtraction: Subtract the average fluorescence intensity of the "blank" wells from the fluorescence intensity of the "sample" wells at each time point.

-

Determine the Rate of Reaction: Plot the blank-subtracted fluorescence intensity against time. The initial linear portion of the curve represents the initial reaction velocity (V₀). Calculate the slope of this linear portion (ΔRFU/Δtime).

-

Calculate Specific Activity: To determine the specific activity of the enzyme, a standard curve of free AMC should be generated to convert the change in relative fluorescence units (RFU) to the amount of product formed (pmol).

Specific Activity (pmol/min/µg) = (Slope of sample / Slope of AMC standard) x [AMC] (pmol) / (Volume of enzyme (µL) x Enzyme concentration (µg/µL))

Signaling Pathway and Mechanism

Legumain's catalytic mechanism involves a cysteine protease active site that specifically recognizes and cleaves the peptide bond on the C-terminal side of an asparagine residue.

Figure 2. Mechanism of this compound cleavage by legumain and fluorescence detection.

The catalytic triad in the active site of legumain facilitates the nucleophilic attack on the carbonyl carbon of the asparagine residue in the this compound substrate. This leads to the hydrolysis of the peptide bond and the release of the fluorescent AMC molecule. The strict specificity for asparagine at the P1 position ensures that the assay is highly selective for legumain activity.[7] The optimal pH for legumain's asparaginyl endopeptidase activity is acidic, typically between pH 5.5 and 6.0, which is why the assay buffer is maintained at pH 5.8.[4][8]

References

- 1. The Cysteine Protease Legumain Is Upregulated by Vitamin D and Is a Regulator of Vitamin D Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. shop.bachem.com [shop.bachem.com]

- 4. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. novusbio.com [novusbio.com]

- 6. Legumain Activity Is Controlled by Extended Active Site Residues and Substrate Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. pubs.acs.org [pubs.acs.org]

Preparation of Z-VAN-AMC Stock Solution: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Val-Ala-Asn-AMC (Z-VAN-AMC) is a fluorogenic substrate specifically designed for the sensitive detection of asparaginyl endopeptidase (AEP), also known as legumain. AEP is a cysteine protease that plays a crucial role in various physiological and pathological processes, including antigen presentation, protein degradation, and cancer progression. The enzymatic cleavage of the amide bond between asparagine and 7-amino-4-methylcoumarin (AMC) by AEP releases the highly fluorescent AMC moiety, allowing for the quantitative measurement of enzyme activity. Accurate and reproducible experimental results are contingent upon the correct preparation and storage of the this compound stock solution. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Quantitative Data Summary

For ease of comparison and experimental planning, the following table summarizes the key quantitative data for preparing this compound stock solutions.

| Parameter | Value | Source(s) |

| Molecular Weight | 593.64 g/mol | [1] |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [1] |

| Stock Solution Concentration | 1 mM, 5 mM, or 10 mM | [1] |

| Storage Temperature | -20°C (short-term) or -80°C (long-term) | [1] |

| Short-Term Stability | Up to 1 month at -20°C | [1] |

| Long-Term Stability | Up to 6 months at -80°C | [1] |

| Typical Working Concentration | 50 µM - 100 µM in assay buffer | [2][3] |

Experimental Protocols

Materials

-

This compound powder

-

Anhydrous, high-purity Dimethyl sulfoxide (DMSO)

-

Microcentrifuge tubes (1.5 mL or 2.0 mL)

-

Vortex mixer

-

Water bath or heat block (optional, set to 37°C)

-

Sonicator (optional)

-

Calibrated pipettes and sterile pipette tips

-

Personal protective equipment (gloves, lab coat, safety glasses)

Stock Solution Preparation (10 mM Example)

This protocol describes the preparation of a 10 mM this compound stock solution. The volumes can be adjusted proportionally for different desired concentrations or quantities.

-

Equilibrate Reagents: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weigh this compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.94 mg of this compound (Molecular Weight = 593.64 g/mol ).

-

Dissolution in DMSO:

-

Add the weighed this compound powder to a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve the desired concentration. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

-

Vortex the tube thoroughly for 1-2 minutes to dissolve the powder.

-

-

Aid Dissolution (if necessary): If the this compound does not fully dissolve, you can facilitate the process by:

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL or 20 µL) in sterile microcentrifuge tubes.

-

For short-term storage (up to 1 month), store the aliquots at -20°C.[1]

-

For long-term storage (up to 6 months), store the aliquots at -80°C.[1]

-

Protect the stock solution from light.

-

Preparation of Working Solution

The stock solution must be diluted to the final working concentration in the appropriate assay buffer just before use. The optimal working concentration may vary depending on the specific experimental conditions, such as enzyme concentration and incubation time. A typical starting point is a final concentration of 50 µM to 100 µM.

-

Determine Required Volume: Calculate the volume of the this compound stock solution needed to achieve the desired final concentration in your total assay volume.

-

Dilution: Add the calculated volume of the stock solution to the assay buffer. Mix well by gentle vortexing or inversion.

-

Immediate Use: It is recommended to prepare the working solution fresh for each experiment and use it immediately.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the enzymatic reaction of this compound and the workflow for preparing the stock solution.

Caption: Enzymatic reaction of this compound with Legumain.

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for Z-VAN-AMC Protease Assay Optimization

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Z-VAN-AMC (Carbobenzoxy-Val-Ala-Asn-7-Amino-4-methylcoumarin) assay is a sensitive and specific method for measuring the activity of certain proteases. This fluorogenic substrate is cleaved by specific proteases at the C-terminal side of the asparagine residue, releasing the fluorescent molecule 7-Amino-4-methylcoumarin (AMC). The rate of AMC release, which can be monitored using a fluorometer, is directly proportional to the protease activity. This compound has been identified as a substrate for asparaginyl endopeptidases (AEPs), also known as legumains, which are cysteine proteases involved in various physiological and pathological processes, including antigen processing and cancer progression[1][2]. Optimizing the buffer conditions is critical for ensuring maximal enzyme activity, stability, and assay reproducibility.

The general principle of this assay involves the enzymatic hydrolysis of the non-fluorescent this compound substrate to yield a highly fluorescent product, AMC. The fluorescence is typically measured at an excitation wavelength of around 380 nm and an emission wavelength of 460 nm[3][4][5]. The kinetic parameters of the enzyme, such as Km and Vmax, can be determined by measuring the initial reaction rates at various substrate concentrations. The utility of a given fluorogenic substrate depends on factors like the kinetics of hydrolysis, which are influenced by substrate concentration, pH, temperature, and the presence of cofactors[6].

This document provides detailed protocols and guidelines for optimizing the buffer conditions for a this compound based protease assay, with a focus on cysteine proteases like legumain.

Key Buffer Components and Their Optimization

The activity of proteases, particularly cysteine proteases, is highly dependent on the composition of the assay buffer. Key parameters to optimize include the buffering agent and pH, the presence and concentration of reducing agents, and the ionic strength.

Buffering Agent and pH

The pH of the assay buffer is crucial as it directly affects the ionization state of amino acid residues in the enzyme's active site and on the substrate, thereby influencing enzyme activity and stability. Cysteine proteases like legumain typically have an acidic pH optimum.

-

Recommendation: Screen a range of pH values (e.g., 4.0 to 7.0) to determine the optimal pH for the specific enzyme and substrate combination. It is advisable to use buffers with a pKa value close to the desired pH to ensure stable pH control.

Reducing Agents

Cysteine proteases have a critical cysteine residue in their active site that must be in a reduced state (-SH) for catalytic activity. Oxidizing conditions can lead to the formation of a disulfide bond, inactivating the enzyme. Therefore, the inclusion of a reducing agent in the assay buffer is often essential.

-

Common Reducing Agents: Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) are commonly used. DTT is very effective but can be unstable at neutral or alkaline pH. TCEP is more stable over a wider pH range.

-

Recommendation: Titrate the concentration of the chosen reducing agent (e.g., 1 mM to 10 mM DTT) to find the concentration that yields the highest and most stable enzyme activity[4].

Chelating Agents

Divalent metal ions can sometimes inhibit protease activity by binding to the enzyme or by promoting oxidation of the active site cysteine. A chelating agent like Ethylenediaminetetraacetic acid (EDTA) can be included to sequester these metal ions.

-

Recommendation: If metal ion inhibition is suspected, include 1-5 mM EDTA in the assay buffer[4].

Detergents

Non-ionic detergents such as Triton X-100 or Brij-35 can be beneficial in preventing the aggregation of the enzyme or substrate and can reduce non-specific binding to microplate wells, thereby improving assay performance[4].

-

Recommendation: If issues with solubility or aggregation are observed, consider adding a low concentration of a non-ionic detergent (e.g., 0.01% v/v).

Data Presentation: Summary of Buffer Optimization Parameters

The following table summarizes the key buffer components and their typical working ranges for optimizing a this compound assay for a cysteine protease.

| Buffer Component | Typical Range | Purpose | Notes |

| Buffering Agent | 25-100 mM | Maintain optimal pH | Choose a buffer with a pKa near the optimal pH (e.g., Sodium Acetate for pH 4-5.5, MES for pH 5.5-6.7, HEPES for pH 7-8). |

| pH | 4.0 - 7.0 | Optimize enzyme catalytic activity | Cysteine proteases like legumain are often most active at acidic pH. |

| Reducing Agent | 1-10 mM | Maintain active site cysteine in a reduced state | DTT or TCEP are commonly used. Optimize concentration for maximal activity. |

| Chelating Agent | 1-5 mM | Prevent inhibition by divalent metal ions | EDTA is a common choice. |

| Detergent | 0.01% - 0.1% (v/v) | Prevent aggregation and non-specific binding | Non-ionic detergents like Triton X-100 or Brij-35 are recommended. |

| Ionic Strength (Salt) | 50-150 mM | Maintain enzyme conformation and activity | NaCl is commonly used to adjust ionic strength. |

Experimental Protocols

Protocol 1: Determination of Optimal pH

This protocol describes how to determine the optimal pH for the protease activity using the this compound substrate.

Materials:

-

Purified protease of interest

-

This compound substrate stock solution (e.g., 10 mM in DMSO)

-

A series of buffers with different pH values (e.g., Sodium Acetate pH 4.0, 4.5, 5.0, 5.5; MES pH 6.0, 6.5; HEPES pH 7.0)

-

Reducing agent (e.g., DTT)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

-

Prepare a set of assay buffers, each containing the same concentration of all components (e.g., 5 mM DTT) but differing in the buffering agent and pH.

-

In a 96-well black microplate, add 50 µL of each assay buffer to triplicate wells.

-

Add 25 µL of a diluted enzyme solution to each well.

-

Add 25 µL of buffer without enzyme to a set of wells to serve as a no-enzyme control.

-

Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 10-15 minutes to activate the enzyme.

-

Initiate the reaction by adding 25 µL of this compound substrate solution (diluted in the respective assay buffer) to all wells. The final substrate concentration should be at or near the Km if known, or a concentration of 10-50 µM can be used for initial screening.

-

Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

-

Calculate the initial reaction rate (V0) for each pH value by determining the slope of the linear portion of the fluorescence versus time plot.

-

Subtract the rate of the no-enzyme control from the corresponding enzyme-containing wells.

-

Plot the reaction rate as a function of pH to determine the optimal pH.

Protocol 2: Optimization of Reducing Agent Concentration

This protocol is for determining the optimal concentration of a reducing agent (e.g., DTT) for maximal protease activity.

Materials:

-

Purified protease of interest

-

This compound substrate stock solution

-

Optimal pH assay buffer (determined from Protocol 1)

-

Stock solution of reducing agent (e.g., 100 mM DTT)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a series of assay buffers at the optimal pH, each containing a different final concentration of the reducing agent (e.g., 0, 1, 2, 5, 10 mM DTT).

-

Follow steps 2-9 from Protocol 1, using the buffers with varying reducing agent concentrations.

-

Plot the reaction rate as a function of the reducing agent concentration to identify the optimal concentration.

Protocol 3: Standard this compound Protease Assay Protocol (Under Optimized Conditions)

This protocol describes a standard assay procedure using the optimized buffer conditions.

Materials:

-

Optimized Assay Buffer (containing optimal pH, reducing agent concentration, etc.)

-

Protease sample (purified or cell lysate)

-

This compound substrate stock solution

-

Protease inhibitor (optional, for negative control)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare the Optimized Assay Buffer.

-

Add 50 µL of Optimized Assay Buffer to all wells of a 96-well black microplate.

-

Add 25 µL of the protease sample (and inhibitor for the negative control wells) to the appropriate wells.

-

Add 25 µL of buffer without enzyme for the no-enzyme control.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Start the reaction by adding 25 µL of this compound substrate solution (diluted in Optimized Assay Buffer) to all wells.

-

Measure the fluorescence kinetically as described in Protocol 1.

-

Calculate the protease activity from the initial reaction rate, after subtracting the background fluorescence from the no-enzyme control.

Visualizations

Experimental Workflow Diagram

Caption: Figure 1. A flowchart outlining the key steps for optimizing the buffer conditions for the this compound protease assay.

Hypothetical Signaling Pathway Involving Legumain

Caption: Figure 2. A diagram showing the role of legumain (AEP) in the lysosomal pathway for protein degradation.

References

- 1. glpbio.com [glpbio.com]

- 2. shop.bachem.com [shop.bachem.com]

- 3. ulab360.com [ulab360.com]

- 4. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - US [thermofisher.com]

Calculating Enzyme Kinetics with Z-VAN-AMC: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of enzyme kinetics is fundamental to understanding enzyme mechanisms, identifying inhibitors, and developing novel therapeutics. A widely used method for determining enzyme kinetic parameters involves the use of fluorogenic substrates. Z-VAN-AMC is a fluorogenic substrate utilized to assay the activity of certain proteases, particularly those involved in the ubiquitin-proteasome system. This substrate consists of a peptide sequence (Z-Val-Ala-Asn) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of AMC is quenched. Upon enzymatic cleavage of the amide bond between the peptide and the AMC moiety, free AMC is released, resulting in a significant increase in fluorescence. This application note provides a detailed protocol for determining the kinetic parameters of an enzyme using this compound, including data analysis and presentation.

Principle of the Assay

The enzymatic reaction follows Michaelis-Menten kinetics, which describes the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum reaction velocity (Vmax), and the Michaelis constant (Km).[1][2][3] The reaction can be summarized as:

E + S ⇌ ES → E + P

Where E is the enzyme, S is the substrate (this compound), ES is the enzyme-substrate complex, and P is the product (cleaved peptide and free AMC). The initial velocity of the reaction is measured by monitoring the increase in fluorescence over time, which is directly proportional to the amount of free AMC produced.[4][5] By measuring the initial velocities at various substrate concentrations, the kinetic parameters Vmax and Km can be determined.[1]

Experimental Protocols

Materials and Reagents

-

Enzyme of interest (e.g., a deubiquitinase)

-

This compound substrate

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 5 mM DTT)

-

7-amino-4-methylcoumarin (AMC) standard

-

96-well black microplates (for fluorescence assays)

-

Fluorescence microplate reader with excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively.[5][6]

Preparation of Reagents

-

Enzyme Stock Solution: Prepare a concentrated stock solution of the enzyme in a suitable buffer and store at -80°C. The final concentration used in the assay should be determined empirically to ensure a linear reaction rate over the desired time course.

-

This compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store this stock solution at -20°C, protected from light.

-

AMC Standard Stock Solution: Dissolve AMC powder in DMSO to create a stock solution of known concentration (e.g., 1 mM). This will be used to generate a standard curve.

-

Assay Buffer: Prepare the assay buffer and ensure it is at the optimal pH and temperature for the enzyme of interest.

Experimental Workflow Diagram

Caption: Experimental workflow for enzyme kinetic analysis.

AMC Standard Curve Protocol

-

Prepare a series of dilutions of the AMC standard stock solution in assay buffer to final concentrations ranging from 0 to a concentration that exceeds the expected product concentration in the kinetic assay (e.g., 0-50 µM).

-

Add a fixed volume (e.g., 100 µL) of each AMC dilution to the wells of a 96-well black microplate in triplicate.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).

-

Plot the average fluorescence intensity (in Relative Fluorescence Units, RFU) against the corresponding AMC concentration (in µM).

-

Perform a linear regression to obtain the slope of the standard curve (RFU/µM). This slope will be used to convert the rate of change of fluorescence (RFU/min) to the rate of product formation (µM/min).

Enzyme Kinetics Assay Protocol

-

Substrate Dilutions: Prepare a series of dilutions of the this compound stock solution in assay buffer. The final concentrations should typically span a range from 0.1 to 10 times the expected Km of the enzyme.

-

Plate Setup: In a 96-well black microplate, add the different concentrations of the this compound substrate solution in triplicate. Include control wells containing only assay buffer (no substrate) and wells with substrate but no enzyme (to measure background fluorescence and substrate auto-hydrolysis).

-

Enzyme Addition: Prepare a working solution of the enzyme in pre-warmed assay buffer. To initiate the reaction, add a fixed volume of the enzyme solution to each well containing the substrate. The final enzyme concentration should be in the linear range of the assay.

-

Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the assay temperature. Measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a period of 15-30 minutes. Ensure the total fluorescence signal does not saturate the detector.

Data Presentation and Analysis

Conversion of RFU to Product Concentration

The initial reaction velocities are determined from the linear portion of the fluorescence versus time plots. The rate of fluorescence increase (slope, in RFU/min) is then converted to the rate of product formation (V₀, in µM/min) using the slope from the AMC standard curve.

V₀ (µM/min) = (Slope of kinetic trace (RFU/min)) / (Slope of AMC standard curve (RFU/µM))

Michaelis-Menten Plot

Plot the initial reaction velocities (V₀) against the corresponding substrate concentrations ([S]). The resulting plot should be a hyperbolic curve.

Determination of Kinetic Parameters

The kinetic parameters Vmax and Km can be determined by fitting the V₀ versus [S] data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, R).[1][4]

V₀ = (Vmax * [S]) / (Km + [S])

Alternatively, a linear transformation of the Michaelis-Menten equation, such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]), can be used, although non-linear regression is generally preferred for its accuracy.

Data Summary Tables

Table 1: AMC Standard Curve Data

| AMC Concentration (µM) | Average Fluorescence (RFU) | Standard Deviation |

| 0 | 150 | 10 |

| 5 | 1650 | 25 |

| 10 | 3120 | 45 |

| 20 | 6200 | 80 |

| 40 | 12350 | 150 |

| 50 | 15400 | 180 |

Table 2: Enzyme Kinetic Data

| [this compound] (µM) | Initial Velocity (V₀) (µM/min) | Standard Deviation |

| 1 | 0.52 | 0.04 |

| 2 | 0.95 | 0.07 |

| 5 | 1.88 | 0.12 |

| 10 | 2.94 | 0.21 |

| 20 | 4.17 | 0.30 |

| 40 | 5.26 | 0.38 |

| 80 | 6.06 | 0.45 |

Table 3: Calculated Kinetic Parameters

| Parameter | Value | Standard Error |

| Vmax (µM/min) | 7.5 | 0.25 |

| Km (µM) | 12.5 | 1.2 |

| kcat (s⁻¹) | 1.25 | 0.04 |

| kcat/Km (M⁻¹s⁻¹) | 1.0 x 10⁵ | 0.1 x 10⁵ |

Note: kcat (turnover number) is calculated as Vmax / [E], where [E] is the total enzyme concentration. kcat/Km is a measure of the enzyme's catalytic efficiency.[2]

Signaling Pathway Context

Enzymes that cleave this compound are often involved in critical cellular signaling pathways. For example, deubiquitinases (DUBs) play a crucial role in the ubiquitin-proteasome system by removing ubiquitin from target proteins, thereby regulating their stability and function.[5][7]

Caption: Ubiquitin-proteasome signaling pathway.

Conclusion